molecular formula C10H16O B14265074 2-Cyclohepten-1-one, 3,6,6-trimethyl- CAS No. 132215-57-7

2-Cyclohepten-1-one, 3,6,6-trimethyl-

Cat. No.: B14265074
CAS No.: 132215-57-7
M. Wt: 152.23 g/mol
InChI Key: OYEFOFOPQJHYMH-UHFFFAOYSA-N
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Description

2-Cyclohepten-1-one, 3,6,6-trimethyl- is an organic compound with the molecular formula C10H16O It is a derivative of cycloheptenone, characterized by the presence of three methyl groups at positions 3, 6, and 6 on the cycloheptenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohepten-1-one, 3,6,6-trimethyl- can be synthesized through several methods. One common approach involves the regioselective reaction of 2-Cyclohepten-1-one with allyl indium reagent in the presence of trimethylsilyl chloride (TMSCl) . Another method includes the reaction with dibutylzinc (Bu2Zn) in the presence of catalytic amounts of copper(II) triflate (Cu(OTf)2) and CH2-bridged azolium salts to yield (S)-3-butylcycloheptanone .

Industrial Production Methods

Industrial production methods for 2-Cyclohepten-1-one, 3,6,6-trimethyl- are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohepten-1-one, 3,6,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo substitution reactions, particularly at the α,β-unsaturated carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cycloheptenones.

Scientific Research Applications

2-Cyclohepten-1-one, 3,6,6-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohepten-1-one, 3,6,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl group plays a crucial role in its reactivity, allowing it to participate in Michael addition reactions and other nucleophilic attacks. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohepten-1-one, 3,6,6-trimethyl- is unique due to its specific ring structure and methyl substitutions, which confer distinct chemical properties and reactivity. These features make it valuable in various synthetic and research applications.

Properties

CAS No.

132215-57-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,6,6-trimethylcyclohept-2-en-1-one

InChI

InChI=1S/C10H16O/c1-8-4-5-10(2,3)7-9(11)6-8/h6H,4-5,7H2,1-3H3

InChI Key

OYEFOFOPQJHYMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(CC1)(C)C

Origin of Product

United States

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